氯化锆(4+)2-甲基-1H-茚-1-基(1/2/2)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

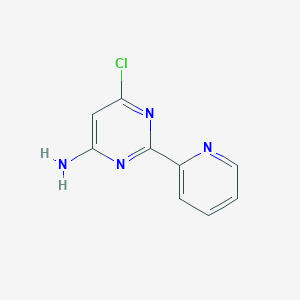

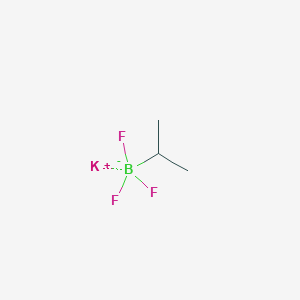

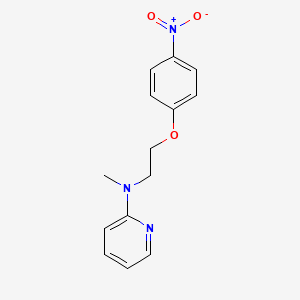

Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) is a complex compound involving zirconium. Zirconium(IV) chloride, also known as zirconium tetrachloride, is an inorganic compound frequently used as a precursor to other compounds of zirconium . This white high-melting solid hydrolyzes rapidly in humid air .

Synthesis Analysis

The synthesis of zirconium halide complexes involves the treatment of zirconium oxide with carbon in the presence of chlorine at high temperature . A laboratory scale process uses carbon tetrachloride in place of carbon and chlorine . The least studied mononuclear halide ionic zirconium compounds include mononuclear hexachlorozirconate complexes .Molecular Structure Analysis

Unlike molecular TiCl4, solid ZrCl4 adopts a polymeric structure wherein each Zr is octahedrally coordinated . This difference in structures is responsible for the disparity in their properties: TiCl4 is distillable, but ZrCl4 is a solid . In the solid state, ZrCl4 adopts a tape-like linear polymeric structure .Chemical Reactions Analysis

Zirconium complexes are distinguished as effective catalysts for the transformations of unsaturated hydrocarbons and organometallic compounds . They demonstrate their high levels of catalytic activity in the reactions of ethylene polymerization , hydrogenation of olefins , and enantioselective alkylation of aromatic compounds .Physical And Chemical Properties Analysis

Zirconium(IV) chloride is a white high-melting solid that hydrolyzes rapidly in humid air . It has a molar mass of 233.04 g/mol, a density of 2.80 g/cm3, a melting point of 437 °C, and a boiling point of 331 °C .科学研究应用

环境科学与土壤化学

锆化合物与环境的相互作用,特别是通过土壤,一直是研究的主题。研究表明锆被土壤成分快速而强烈地保留,有机质对添加的锆表现出很高的亲和力。土壤-植物转移实验表明植物对锆的吸收率低,尽管在某些条件下观察到显着的吸收,主要积累在植物根部 (Ferrand 等,2006)。

核废料管理

已提出使用锆基材料,如锆石(ZrSiO4),来处置武器级钚。锆石的耐久性,即使在水热条件下,以及它能够容纳大量钚浓度的能力,使其成为地质环境中永久处置的有吸引力的选择 (Ewing 等,1995)。

有机合成与催化

氯化锆 (IV) 作为一种高效、稳定且环保的 Lewis 酸催化剂,广泛用于有机合成。它促进了各种反应,包括碳碳键形成、保护和脱保护化学以及还原反应。它在合成重要的合成中间体和天然产物中的作用已得到充分证明 (Smitha 等,2008)。

电化学应用

对锆化合物在电化学行为的研究,例如在离子液体中,为其在能量存储和转换中的潜在应用提供了见解。该研究探索了锆的成核和电沉积过程,表明它适用于电化学应用 (Krishna 等,2016)。

先进材料

锆化合物用于合成先进材料,例如单分散四方氧化锆纳米晶体,它在催化和复合材料中的成分中具有应用。合成方法突出了高结晶、均匀纳米颗粒的生产,这对于各种技术应用是有益的 (Joo 等,2003)。

安全和危害

Zirconium(IV) chloride is labeled as a danger according to GHS labeling . It has hazard statements H290, H302, H312, H314, H317, H332, H334 . Precautionary measures include P234, P260, P261, P264, P270, P271, P272, P280, P285, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P312, P304+P340, P304+P341, P305+P351+P338, P310, P312, P321, P322, P330, P333+P313, P342+P311, P363, P390, P404, P405, P501 .

未来方向

Zirconium halide complexes, which have been the subject of increased attention in recent years, are one of the least studied zirconium compounds . Therefore, future research could focus on the methods for their preparation, some reactions, structural features, and examples of potential use . Fundamental research on the structure and properties of zirconium complexes could expand the possibilities of their application .

属性

CAS 编号 |

165688-64-2 |

|---|---|

产品名称 |

Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) |

分子式 |

C20H18Cl2Z |

分子量 |

420.5 g/mol |

IUPAC 名称 |

2-methyl-5H-inden-5-ide;zirconium(4+);dichloride |

InChI |

InChI=1S/2C10H9.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;;;/h2*2-7H,1H3;2*1H;/q2*-1;;;+4/p-2 |

InChI 键 |

BGGKSZPSSRGVTP-UHFFFAOYSA-L |

SMILES |

CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |

规范 SMILES |

CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)

![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)

![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)